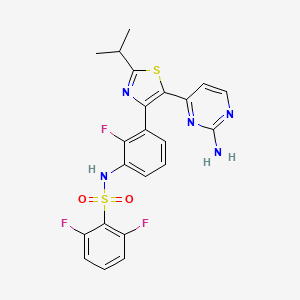
Desmethyl dabrafenib
Übersicht
Beschreibung
Desmethyl dabrafenib is a metabolite of Dabrafenib , a potent and selective inhibitor of BRAF-mutant kinase . Dabrafenib is used for the treatment of unresectable or metastatic BRAF-mutated melanoma, advanced non-small cell lung cancer, and anaplastic thyroid cancer harboring the BRAFV600E mutation .
Synthesis Analysis
Dabrafenib is metabolized sequentially to three known metabolites: hydroxy-dabrafenib, carboxy-dabrafenib, and desmethyl-dabrafenib . The main elimination route of dabrafenib is the oxidative metabolism via cytochrome P450 (CYP) 3A4/2C8 and biliary excretion . Among the three major metabolites identified, hydroxy-dabrafenib appears to contribute to the pharmacological activity .Molecular Structure Analysis
The molecular formula of Desmethyl dabrafenib is C22H18F3N5O2S2 . It has an average mass of 505.536 Da and a monoisotopic mass of 505.085388 Da .Chemical Reactions Analysis
Dabrafenib is metabolized by cytochrome P450 (CYP) 3A4 and CYP2C8 and excreted in feces . Hydroxy-dabrafenib is further oxidized via CYP3A4 to form carboxy-dabrafenib, which is non-enzymatically converted into desmethyl-dabrafenib . Desmethyl-dabrafenib is further metabolized by CYP3A4 to oxidative metabolites .Physical And Chemical Properties Analysis
Desmethyl dabrafenib has a molecular formula of C22H18F3N5O2S2, an average mass of 505.536 Da, and a monoisotopic mass of 505.085388 Da .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
Desmethyl dabrafenib is a significant metabolite of dabrafenib, a BRAF kinase inhibitor used in the treatment of BRAF V600E mutation-positive melanoma. The pharmacokinetics of dabrafenib and its metabolites, including desmethyl dabrafenib, have been extensively studied. These metabolites have been characterized in terms of their steady-state exposures, with desmethyl dabrafenib being a notable component in this metabolic pathway (Ouellet et al., 2014).
Drug-Drug Interaction Potential
Desmethyl dabrafenib, along with other dabrafenib metabolites, has been investigated for its potential to participate in drug-drug interactions (DDIs). This is crucial for understanding the comprehensive interaction profile of dabrafenib, especially when used in combination therapies (Ellens et al., 2017).
Enzyme Induction and Drug Resistance
Studies have shown that dabrafenib can lead to pERK reactivation, drug resistance, and relapse in melanoma treatment. Desmethyl dabrafenib, as a potent metabolite, plays a role in this context, particularly concerning enzyme induction and accumulation in patients (Albrecht et al., 2022).
Mechanism of Metabolism
The detailed mechanism of dabrafenib metabolism, including the formation of desmethyl dabrafenib, has been elucidated. This involves various steps such as oxidation and decarboxylation, providing insights into the drug’s metabolic pathway and the role of desmethyl dabrafenib in it (Bershas et al., 2013).
Wirkmechanismus
Dabrafenib is a potent and selective inhibitor of BRAF-mutant kinase . It is approved for use, as monotherapy or in combination with trametinib (a mitogen-activated protein kinase (MAPK) kinase (MEK) inhibitor), for the treatment of certain cancers . The mechanism of action of Desmethyl dabrafenib is not explicitly stated in the references, but it is a metabolite of Dabrafenib and may contribute to its pharmacological activity .
Safety and Hazards
Dabrafenib is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a reproductive toxin and can cause specific target organ toxicity upon repeated exposure . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .
Zukünftige Richtungen
Neoadjuvant therapy, which is treatment given before surgery, is being explored as a potential treatment strategy for patients with high-risk Stage 3 melanoma . In a randomized phase 2 clinical trial, neoadjuvant dabrafenib showed promising results, suggesting that this could be a future direction for the use of this drug .
Eigenschaften
IUPAC Name |
N-[3-[5-(2-aminopyrimidin-4-yl)-2-propan-2-yl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5O2S2/c1-11(2)21-29-18(19(33-21)16-9-10-27-22(26)28-16)12-5-3-8-15(17(12)25)30-34(31,32)20-13(23)6-4-7-14(20)24/h3-11,30H,1-2H3,(H2,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEHPCURISZMGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901108690 | |
| Record name | N-[3-[5-(2-Amino-4-pyrimidinyl)-2-(1-methylethyl)-4-thiazolyl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901108690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethyl dabrafenib | |
CAS RN |
1195765-47-9 | |
| Record name | N-[3-[5-(2-Amino-4-pyrimidinyl)-2-(1-methylethyl)-4-thiazolyl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195765-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethyl dabrafenib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1195765479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-[5-(2-Amino-4-pyrimidinyl)-2-(1-methylethyl)-4-thiazolyl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901108690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYL DABRAFENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EHQ1EWE0D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


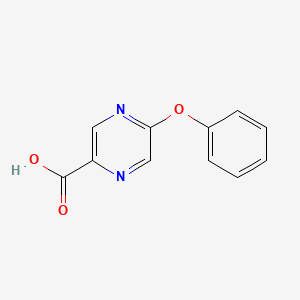

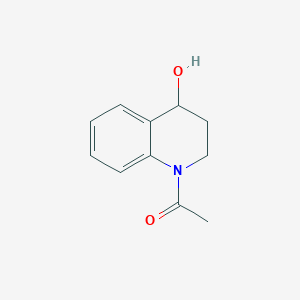
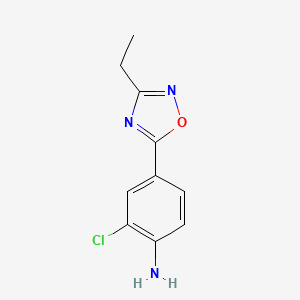
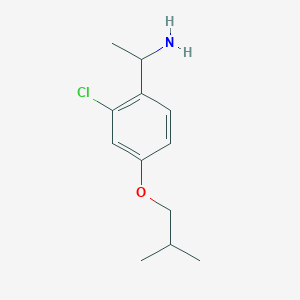

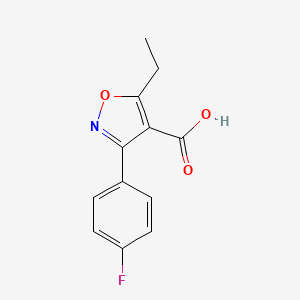
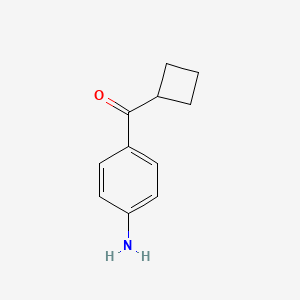
![N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine](/img/structure/B1426982.png)

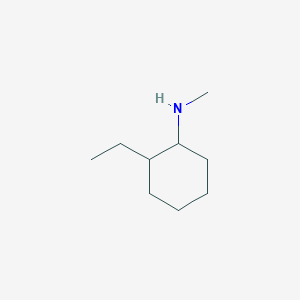

![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1426990.png)